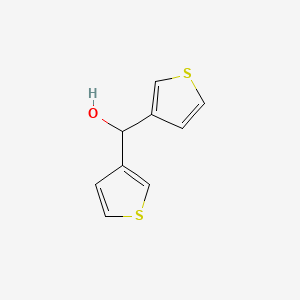

di(thiophen-3-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

di(thiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUFQQNJNBFWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185772 | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31936-92-2 | |

| Record name | Di(3-thienyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di(3-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di Thiophen 3 Yl Methanol and Its Precursors

Direct Synthetic Routes from Thiophene (B33073) Derivatives

Direct approaches to di(thiophen-3-yl)methanol often leverage the inherent reactivity of the thiophene ring and involve the formation of the central carbinol carbon by reacting two thiophene units with a one-carbon electrophile.

Nucleophilic Addition Approaches

Nucleophilic addition reactions represent a fundamental strategy for constructing the this compound framework. This typically involves the reaction of a thiophene-based nucleophile with a suitable carbonyl compound. For instance, a thienyl Grignard reagent can react with a thiophene-carboxaldehyde, followed by an aqueous workup to yield the desired secondary alcohol.

A notable example involves the use of sodium iodide (NaI) in acetonitrile (B52724), which facilitates the nucleophilic substitution of hydroxyl groups in di(3-thienyl)methanol derivatives. The procedure involves cooling a slurry of NaI in acetonitrile to 0°C, followed by the dropwise addition of the di(3-thienyl)methanol derivative while keeping the temperature below 10°C to minimize side reactions. The reaction is subsequently quenched with sodium hydroxide, extracted, and purified.

Condensation Reactions

Condensation reactions, such as the Knoevenagel-type condensation, provide another avenue for the synthesis of thiophene-containing structures. diva-portal.org This type of reaction involves the deprotonation of an active methylene (B1212753) compound, which then undergoes nucleophilic addition to a carbonyl compound. A subsequent dehydration step yields the final condensed product. diva-portal.org While not a direct route to this compound itself, condensation reactions are crucial for creating precursors and analogous structures. For example, the cyclocondensation of specific thiophene derivatives with triethylorthoformate can produce key intermediates that can be further elaborated. researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly those based on lithium and transition metals, offer powerful and versatile methods for the synthesis of this compound, often with high yields and selectivity.

Lithium Reagent-Based Pathways

Organolithium reagents are highly effective for the synthesis of this compound. nih.govmdpi.com A common and high-yielding method involves the reaction of 3-bromothiophene (B43185) with n-butyllithium at low temperatures (-78 °C) to generate 3-thienyllithium. nih.govmdpi.com This highly reactive intermediate is then treated with ethyl formate (B1220265). nih.govmdpi.com The reaction mixture is carefully warmed to room temperature and subsequently hydrolyzed to afford this compound. nih.govmdpi.com This one-pot reaction provides an efficient route to the target molecule with a reported yield of 88%. researchgate.net

The general principle of using organolithium reagents involves the generation of a carbanion-like species that is a potent nucleophile. libretexts.org These reagents are, however, very strong bases and require anhydrous conditions to prevent quenching by water. libretexts.org

Table 1: Synthesis of this compound using n-Butyllithium

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers sophisticated strategies for forming the carbon-carbon bonds necessary for constructing this compound and its precursors. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to connect aryl and heteroaryl units. diva-portal.org For instance, a thiophene boronic acid can be coupled with a halogenated thiophene derivative in the presence of a palladium catalyst to form a di-thienyl precursor, which can then be converted to the final alcohol. diva-portal.org

Ruthenium-based catalysts have also shown efficacy in the synthesis of related alcohols via transfer hydrogenation of ketone intermediates. vulcanchem.com While direct transition metal-catalyzed synthesis of this compound from simpler precursors is less common, these methods are invaluable for creating the necessary building blocks. nih.govrsc.org

Advanced and Streamlined Synthetic Strategies

Advanced strategies also focus on the use of novel catalysts to activate otherwise unreactive starting materials. For example, recent research has explored the use of transition metal catalysts, including those based on rhodium and iridium, for the activation of methanol (B129727) as a C1 building block in organic synthesis. chemrxiv.org Such approaches, while still developing, hold promise for future streamlined syntheses of complex molecules like this compound.

One-Pot Reaction Protocols

One-pot reactions offer a streamlined and efficient approach to the synthesis of this compound by minimizing the number of separate reaction and purification steps. A notable one-pot procedure involves the reaction of 3-bromothiophene with an electrophile in a single reaction vessel.

A reported one-pot synthesis of this compound (2) commences with 3-bromothiophene (1) as the starting material. scispace.com The reaction proceeds by treating 3-bromothiophene with n-butyllithium in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. This step generates the highly reactive intermediate, 3-lithiothiophene. Subsequently, a solution of ethyl formate in THF is added dropwise to the reaction mixture. The ethyl formate serves as the electrophilic source of the central carbonyl carbon. The reaction is allowed to warm to room temperature over a period of one hour. scispace.com

The reaction is then quenched with an acidic aqueous solution, such as hydrochloric acid, to neutralize the reaction mixture and facilitate the workup. Following extraction with an organic solvent like chloroform (B151607), the crude product is isolated. This process yields this compound as a pale-yellow viscous oil, which may solidify upon standing. scispace.com The reported yield for this one-pot synthesis is 88%. scispace.com

This one-pot protocol provides an efficient route to this compound, starting from a readily available precursor. The key steps are summarized in the table below.

| Step | Reagents and Conditions | Precursor(s) | Intermediate(s) | Product | Yield (%) | Reference |

| 1 | n-butyllithium, THF, -78 °C | 3-Bromothiophene | 3-Lithiothiophene | - | - | scispace.com |

| 2 | Ethyl formate, THF, -78 °C to RT, 1 h | 3-Lithiothiophene | - | This compound | 88 | scispace.com |

Table 1: One-Pot Synthesis of this compound

Stereoselective Synthesis Considerations

The synthesis of chiral, enantioenriched this compound presents a significant challenge due to the prochiral nature of its precursor, di(thiophen-3-yl)methanone (B186338), or the need for asymmetric addition to a thiophene-3-carboxaldehyde derivative. Achieving high stereoselectivity requires the use of chiral catalysts or auxiliaries to control the spatial arrangement of the newly formed stereocenter.

One of the primary strategies for the stereoselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the context of this compound, this would involve the enantioselective reduction of di(thiophen-3-yl)methanone. While specific examples for this exact substrate are not extensively detailed in readily available literature, the principles of asymmetric ketone reduction are well-established. This can be achieved using various catalytic systems, including:

Chiral Borane Reagents: Reagents such as those derived from chiral amino alcohols (e.g., Corey-Bakshi-Shibata catalysts) are effective for the enantioselective reduction of a wide range of ketones. uni-goettingen.de

Transition Metal Catalysts: Complexes of metals like ruthenium, rhodium, and iridium with chiral phosphine (B1218219) or diamine ligands are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. acs.orgresearchgate.net

Biocatalysts: Enzymes, particularly ketoreductases, offer high enantioselectivity under mild reaction conditions and are becoming increasingly popular for the synthesis of chiral alcohols. nih.gov

The general approach for the enantioselective reduction of di(thiophen-3-yl)methanone is depicted in the following table.

| Catalyst Type | General Reaction | Potential Chiral Ligands/Auxiliaries | Expected Product |

| Chiral Borane Reagents | Di(thiophen-3-yl)methanone + Borane source | Oxazaborolidines | (R)- or (S)-di(thiophen-3-yl)methanol |

| Transition Metal Catalysts | Di(thiophen-3-yl)methanone + H₂ or H-donor | Chiral phosphines (e.g., BINAP), chiral diamines | (R)- or (S)-di(thiophen-3-yl)methanol |

| Biocatalysts (Ketoreductases) | Di(thiophen-3-yl)methanone + Cofactor (e.g., NADPH) | Enzyme active site | (R)- or (S)-di(thiophen-3-yl)methanol |

Table 2: Potential Stereoselective Reduction Routes to Chiral this compound

An alternative and powerful approach to chiral diaryl- and heteroarylmethanols is the catalytic asymmetric addition of an organometallic reagent to an aldehyde. Research has demonstrated the successful enantioselective addition of heteroaryl groups to aldehydes. For instance, a method for the catalytic asymmetric synthesis of aryl heteroarylmethanols has been developed. This involves the generation of a heteroaryl zinc reagent from a heteroaryl bromide, such as 3-bromothiophene. This organozinc species then adds to an aldehyde in the presence of a chiral amino alcohol catalyst. mdpi.com This methodology has been shown to produce enantioenriched heteroarylmethanols with high enantioselectivity (e.g., up to 90% ee for the addition of a 3-thiophenyl group to benzaldehyde). mdpi.com This strategy could be adapted for the synthesis of chiral this compound by using thiophene-3-carboxaldehyde as the aldehyde component.

The success of these stereoselective methods hinges on the careful selection of the chiral catalyst or auxiliary, as well as the optimization of reaction conditions such as temperature, solvent, and the nature of the reducing agent or organometallic species.

Chemical Transformations and Derivative Synthesis from Di Thiophen 3 Yl Methanol

Functional Group Modifications of the Hydroxyl Moiety

The secondary alcohol group in di(thiophen-3-yl)methanol is a primary site for functionalization, enabling its conversion into various other chemical entities.

The hydroxyl group of this compound can be reduced to yield its corresponding methane (B114726) derivative, di(thiophen-3-yl)methane. A notable method for this transformation involves the use of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in an anhydrous solvent like acetonitrile (B52724) (CH₃CN). mdpi.com In this reaction, a solution of this compound is added to a slurry of NaI and TMSCl at a controlled temperature, typically below 10 °C. mdpi.com The process achieves a high yield, reportedly around 90%, after purification by column chromatography. mdpi.com This reduction is significant as it allows for a direct comparison of biological and material properties between the methanol (B129727) derivative and its reduced methane analogue. mdpi.comresearchgate.net

Table 1: Reduction of this compound

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| This compound | Chlorotrimethylsilane (TMSCl), Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | <10 °C | Di(thiophen-3-yl)methane | 90% | mdpi.com |

The hydroxyl moiety of this compound can readily undergo etherification and esterification to produce a diverse range of derivatives.

Etherification: The synthesis of ethers from benzylic alcohols, a class to which this compound belongs, can be achieved through intermolecular condensation with various alkanols. researchgate.net This reaction is often catalyzed by a small amount of a strong acid, such as hydrochloric acid (HCl), in the presence of the desired alcohol which also acts as the solvent. researchgate.net For instance, related diarylmethanols react with aliphatic alcohols upon heating to yield the corresponding alkyl arylmethyl ethers. researchgate.net

Esterification: Modern synthetic methods allow for the efficient esterification of thiophene-containing alcohols. One such approach is a visible light-promoted oxidative cross-coupling reaction. unica.it In a documented example, thiophen-2-ylmethanol, a structural analogue, was successfully reacted to produce the corresponding ester, thiophen-2-ylmethyl 3-chlorobenzoate, in a high yield of 88%. unica.it This suggests that this compound could be a suitable substrate for similar esterification protocols, which are valued for their mild reaction conditions. unica.it

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference |

| Etherification | Benzylic Alcohols | Alkanol, catalytic HCl, heat | Alkyl Arylmethyl Ethers | researchgate.net |

| Esterification | Thiophene (B33073) Methanols | Visible light, photocatalyst | Thiophene Methyl Esters | unica.it |

Electrophilic and Nucleophilic Substitution on Thiophene Rings

The thiophene rings in this compound are susceptible to electrophilic substitution reactions, a characteristic feature of this aromatic heterocycle. chemicalbook.com The sulfur atom's lone pair electrons contribute to a 6π electron system, making the ring more reactive towards electrophiles than benzene. chemicalbook.com Substitutions predominantly occur at the 2- and 5-positions (alpha to the sulfur atom), which are the most electronically enriched and reactive sites. chemicalbook.comchemenu.com

Halogenation of the thiophene ring is a common transformation. Depending on the reagents and conditions, various halogenated derivatives can be synthesized, including mono-, di-, and tri-halogenated products. chemicalbook.com For instance, bromination of thiophene rings within complex molecules is often achieved using N-bromosuccinimide (NBS). A study on a related pyrrolopyrrole-dione compound containing thiophen-2-yl groups demonstrated that treatment with NBS in chloroform (B151607) effectively introduced bromine atoms at the 5-position of the thiophene rings. rsc.org This type of regioselective halogenation is crucial for tuning the electronic properties of thiophene-based materials. rsc.org

Table 3: Halogenation of Thiophene Rings

| Reaction | Reagent | Typical Position of Substitution | Product Example (on related compound) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 5-position | 3,6-bis(5-bromothiophen-2-yl) derivative | rsc.org |

While specific studies detailing the nitration and sulfonation of this compound are not extensively documented, the general reactivity of thiophene provides a strong indication of the expected outcomes. chemicalbook.comambeed.com

Nitration: Aromatic rings are typically nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com For thiophene, this reaction leads to the introduction of a nitro group, primarily at the 2- or 5-position. chemicalbook.com

Sulfonation: Sulfonation is generally carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). masterorganicchemistry.com This reaction introduces a sulfonic acid (-SO₃H) group onto the thiophene ring. chemicalbook.com The reactivity of the 2- and 3-positions of the thiophene ring towards electrophiles has been confirmed through kinetic studies of hydrogen exchange in acidic media. rsc.org Given this established reactivity, nitration and sulfonation of this compound are expected to occur at the vacant positions alpha to the sulfur atoms (the 2- and 5-positions of each ring).

Table 4: Typical Reagents for Nitration and Sulfonation

| Reaction | Reagents | Expected Product | Reference |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Nitro-di(thiophen-3-yl)methanol | chemicalbook.commasterorganicchemistry.com |

| Sulfonation | Fuming Sulfuric Acid (SO₃/H₂SO₄) | This compound sulfonic acid | chemicalbook.commasterorganicchemistry.com |

Polymerization and Oligomerization Pathways

This compound and its derivatives are valuable monomers for the synthesis of conjugated polymers and oligomers, which are materials of great interest in organic electronics. The thiophene unit is a cornerstone of conducting polymers.

Several polymerization techniques can be employed:

Oxidative Polymerization: A common method for synthesizing polythiophenes is oxidative coupling using reagents like iron(III) chloride (FeCl₃). Research on the structural isomer, di(thiophen-2-yl)methanol, shows it serves as a monomer for creating polythiophenes with this method, resulting in polymers with weight-average molecular weights of 15–30 kDa. vulcanchem.com

Electrochemical Polymerization: Thiophene derivatives can be polymerized electrochemically. For example, a monomer containing a thiophene-3-ylmethylene unit was successfully copolymerized with 3,4-ethylenedioxythiophene (B145204) (EDOT) via potentiodynamic electrolysis to create a new conducting copolymer film. researchgate.net

Cross-Coupling Reactions: Modern polymerization methods like Stille and Suzuki-Miyaura polycondensation are widely used for thiophene-containing monomers. rsc.orgnih.gov These reactions involve the palladium-catalyzed coupling of a di-halogenated monomer with a di-stannylated or di-boronic ester co-monomer, allowing for precise control over the polymer structure. nih.gov These methods are highly applicable to building blocks derived from this compound for creating custom-designed conjugated polymers. nih.gov

Table 5: Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Catalyst/Reagent | Monomer Type | Polymer Type | Reference |

| Oxidative Coupling | Iron(III) Chloride (FeCl₃) | Di(thiophen-yl)methanol | Polythiophene | vulcanchem.com |

| Electrochemical | Electrical Potential | Thiophene-ylmethylene derivative | Conducting Copolymer | researchgate.net |

| Stille Polycondensation | Palladium Catalyst | Di-stannylated aryl monomer | Conjugated Polymer | nih.gov |

| Suzuki Polycondensation | Palladium Catalyst | Di-boronic ester monomer | Conjugated Polymer | rsc.org |

Oxidative Polymerization Mechanisms

Oxidative polymerization is the primary method for synthesizing polythiophenes. This process can be achieved through either chemical or electrochemical means. The general mechanism involves the oxidation of the thiophene monomer to a radical cation. Two of these radical cations then couple to form a dihydro-dimer dication, which subsequently loses two protons to re-aromatize, yielding a neutral dimer. This process repeats, extending the polymer chain.

Chemical Oxidative Polymerization: This method typically employs strong oxidizing agents, with iron(III) chloride (FeCl₃) being one of the most common. itu.edu.trrsc.org The polymerization is generally carried out in an organic solvent like chloroform or nitromethane. mdpi.comnih.gov The monomer is added to a solution of the oxidant, initiating the coupling of thiophene rings at their 2- and 5-positions. For a monomer like this compound, polymerization would proceed through the unoccupied α-positions (2- and 5-) of the two thiophene rings. The reaction is typically terminated by adding a precipitating agent like methanol. mdpi.comnih.gov

Electrochemical Polymerization: Electropolymerization offers a high degree of control over film thickness and morphology. researchgate.net The process is carried out in an electrochemical cell containing the monomer and a supporting electrolyte. Polymerization is initiated by applying a potential sufficient to oxidize the monomer. researchgate.net This can be done potentiostatically (constant potential), galvanostatically (constant current), or by potentiodynamic methods like cyclic voltammetry (CV). researchgate.net

For hydroxyl-functionalized monomers, such as the structurally related (2,3-dihydrothieno[3,4-b]-1,4-dioxyn-2-yl)methanol (EDTM), the presence of the -OH group influences the polymerization. Studies on the electropolymerization of EDTM show that it requires a higher initial oxidation potential compared to its non-functionalized counterpart, 3,4-ethylenedioxythiophene (EDOT). acs.orgacs.org This indicates that the hydroxyl group makes the monomer slightly more difficult to oxidize, a factor that would also apply to this compound. The polymer film is deposited directly onto the working electrode surface during this process.

Copolymerization with Conjugated Monomers

Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating two or more different monomers into the polymer chain, properties such as band gap, solubility, and electrochromic behavior can be precisely controlled. acs.org

A detailed study on the electrochemical copolymerization of EDOT with the hydroxyl-functionalized monomer EDTM provides significant insight into how a monomer like this compound would behave in a copolymerization system. acs.orgacs.org In this research, copolymers of EDOT and EDTM were synthesized on indium-tin oxide (ITO) electrodes. The relative incorporation of each monomer into the copolymer is described by reactivity ratios. acs.orgacs.org

The average reactivity ratios were determined to be:

r_EDOT = 1.5 ± 0.2

r_EDTM = 0.4 ± 0.3 acs.orgacs.org

A reactivity ratio greater than 1 indicates that the monomer is more likely to add to a growing chain ending in the same type of monomer unit. Conversely, a value less than 1 suggests it is more likely to add to a chain ending in the other monomer unit. The values for r_EDOT and r_EDTM demonstrate a preferential deposition of EDOT, meaning the copolymer is richer in EDOT units than the initial monomer feed solution. acs.orgacs.org However, the study also noted that the copolymer composition changes with film thickness, suggesting that after an initial layer is formed, the incorporation of the two monomers becomes more equivalent. acs.org

This approach has been used with other functionalized thiophenes as well. For example, a bromine-functionalized 3-substituted thiophene derivative was successfully copolymerized with EDOT using chemical oxidative polymerization with FeCl₃ to create a macroinitiator for subsequent grafting reactions. mdpi.com This highlights the versatility of copolymerizing functional thiophenes to create advanced materials.

| Monomer | Reactivity Ratio (r) | Implication |

|---|---|---|

| EDOT | 1.5 ± 0.2 | Preferential incorporation into the copolymer. Adds more readily to a growing chain. |

| EDTM | 0.4 ± 0.3 | Less reactive towards incorporation compared to EDOT. |

Structure-Property Relationships in Poly(this compound) Derivatives

The structure of a polymer dictates its physical and electronic properties. For derivatives of poly(this compound), the key structural feature is the pendant hydroxyl group, which significantly influences the final material's characteristics.

Insights can be drawn from the detailed analysis of copolymers of EDOT and the hydroxyl-bearing EDTM. acs.orgacs.org Research shows a clear relationship between the copolymer composition and its electrochemical and optical properties.

Electrochemical Properties: As the proportion of the hydroxyl-functionalized monomer (EDTM) in the copolymer increases, the potential required to initiate polymerization steadily rises. acs.orgacs.org The redox potential of the resulting polymer film also shifts to more positive values with increasing EDTM content. acs.org This demonstrates that the inclusion of the -CH₂OH group directly modifies the electronic energy levels (HOMO/LUMO) of the polymer backbone.

Optical Properties: The optical properties of the copolymers are also highly dependent on their composition. A key finding is that the optical contrast—the difference in absorbance between the doped (oxidized) and dedoped (neutral) states—increases as the amount of EDTM in the film increases. acs.orgacs.org This is a crucial parameter for applications in electrochromic devices, such as smart windows. Copolymers with a higher EDTM feed ratio exhibit superior optical switching characteristics.

Functionalization and Physical Properties: The hydroxyl group serves as a reactive site for post-polymerization modification. This allows for the attachment of various functional moieties through reactions like esterification or "click" chemistry, enabling the tuning of surface properties such as polarity and wettability. beilstein-journals.org Furthermore, the -OH group can participate in hydrogen bonding, which can influence the polymer's solubility, processability, and morphology. The introduction of side chains, in general, is a known strategy to enhance the solubility of otherwise insoluble conjugated polymer backbones. itu.edu.tr

| Monomer Feed Ratio (EDTM/EDOT) | Polymerization Onset Potential | Optical Contrast | Key Observation |

|---|---|---|---|

| 0 (Pure PEDOT) | Lower | Base | Baseline properties of the homopolymer. |

| Increasing EDTM content | Steadily Increases | Steadily Increases | The hydroxyl group makes the monomer harder to oxidize but improves the electrochromic performance of the resulting copolymer. |

| 1 (Pure PEDTM) | Highest | Highest | Properties dominated by the hydroxyl-functionalized monomer. |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Di Thiophen 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules like di(thiophen-3-yl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the structure: the hydroxyl proton, the methine proton, and the protons on the two thiophene (B33073) rings.

The methine proton (the hydrogen attached to the central carbon) would likely appear as a doublet, split by the adjacent hydroxyl proton. Its chemical shift would be influenced by the electronegativity of the oxygen atom and the deshielding effects of the two aromatic thiophene rings. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The two thiophene rings are chemically equivalent, and the protons on each ring would produce a characteristic set of signals in the aromatic region of the spectrum. Based on the 3-substitution pattern, one would expect three distinct signals for each ring:

A proton at the 2-position.

A proton at the 4-position.

A proton at the 5-position.

These thiophene protons would exhibit characteristic coupling patterns (spin-spin splitting) that allow for their unambiguous assignment, confirming the substitution pattern on the thiophene rings.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. Since the two thiophene rings are identical, the spectrum for this compound would show a reduced number of signals corresponding to the chemically distinct carbon atoms.

The spectrum is expected to display signals for:

The central carbinol carbon (the carbon bonded to the hydroxyl group), which would appear at a chemical shift characteristic of a secondary alcohol bearing two aromatic substituents.

Four distinct signals for the carbons of the thiophene rings. This includes the two quaternary carbons (at positions 3 and 3') to which the methanol (B129727) group is attached, and the three carbons bearing hydrogen atoms (positions 2, 4, and 5).

The chemical shifts of these carbons provide a complete map of the carbon skeleton, confirming the presence and connectivity of the two thiophene rings to the central methanol carbon.

While one-dimensional ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques would be employed for a definitive and unambiguous assignment of all signals. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the thiophene rings.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. An HSQC experiment would directly correlate each proton signal with the carbon signal of the atom it is attached to. An HMBC experiment would reveal longer-range correlations (typically over two or three bonds), which would be crucial in definitively connecting the protons on the thiophene rings to the specific carbons within those rings and, most importantly, confirming the bond between the thiophene rings and the central methine carbon.

Solid-State NMR could be utilized to study the compound in its solid form, providing insights into its crystalline packing and conformation, which can differ from its state in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key functional groups.

The most prominent features would include:

O-H Stretch: A strong and broad absorption band, typically in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene rings would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretch of the central methine group would be expected below 3000 cm⁻¹.

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

C=C and C-S Stretches: Vibrations associated with the thiophene ring, including C=C stretching, would produce characteristic bands in the fingerprint region (approximately 1600-1400 cm⁻¹). Vibrations involving the C-S bond would also appear in the fingerprint region.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric molecular vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the thiophene rings. The symmetric stretching vibrations of the carbon-carbon and carbon-sulfur bonds within the aromatic rings would be expected to produce strong and sharp signals, providing a clear fingerprint for the thienyl moieties. The study of related thienyl compounds has shown that Raman spectroscopy can effectively monitor the electronic structure and conjugation within these systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. For compounds containing thiophene rings, the most significant electronic transitions are typically π → π* transitions associated with the conjugated π-electron system of the heterocyclic rings.

The UV-Vis spectrum of thiophene-based molecules is sensitive to the molecular structure and the solvent environment. biointerfaceresearch.com Thiophene itself exhibits strong absorption bands in the UV region. The presence of the methanol bridge and the specific linkage at the 3-position of the two thiophene rings in this compound influences the extent of conjugation and, consequently, the energy of these transitions.

Studies on various thiophene derivatives show that the absorption maximum (λmax) is affected by both the substituent groups and the polarity of the solvent. biointerfaceresearch.comekb.eg For instance, in a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes, the λmax values shifted to longer wavelengths (a bathochromic or red shift) as the solvent polarity changed. In methanol, absorption maxima ranged from 486 to 502 nm, while in the more polar solvent DMF, the range was significantly shifted to 626 to 654 nm. biointerfaceresearch.com This solvatochromic effect arises from the differential stabilization of the ground and excited states by the solvent molecules. While specific data for this compound is not extensively published, the electronic behavior of poly(thiophene-3-methanol) has been investigated, showing absorption features similar to other polythiophenes, which are indicative of the electronic properties of the monomer unit. researchgate.net

Table 1: UV-Vis Absorption Maxima (λmax) for Representative Thiophene Dyes in Various Solvents This table illustrates the typical solvent effects on the electronic transitions of complex thiophene systems, which can be analogous to the behavior of this compound.

| Compound Type | Solvent | λmax (nm) |

| Bis-azo Thiophene Dye | Methanol | 486 - 502 |

| Bis-azo Thiophene Dye | Chloroform (B151607) | 502 - 512 |

| Bis-azo Thiophene Dye | DMF | 626 - 654 |

| Thienylazo-Thiophene Dye | Methanol | 414 - 432 |

| Thienylazo-Thiophene Dye | Acetone | 422 - 508 |

| Thienylazo-Thiophene Dye | DMF | 422 - 510 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound (C₉H₈OS₂), the expected exact mass of the molecular ion is approximately 196.0013 g/mol .

The fragmentation of the molecular ion provides valuable structural information. For alcohols, the molecular ion peak can be small or absent. libretexts.org Characteristic fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. In this compound, this would involve the cleavage of the bond between the carbinol carbon and one of the thiophene rings, leading to a stable thienyl-carbonyl cation.

Dehydration: Loss of a water molecule (H₂O), resulting in a fragment with a mass of M-18.

The fragmentation of the thiophene rings themselves can also occur. The fragmentation pattern of thiophenol, for example, involves the loss of a C=S group. researchgate.net A proposed fragmentation pathway for this compound would likely involve an initial loss of a hydroxyl radical (•OH, M-17) or a water molecule (H₂O, M-18), followed by fragmentation of the remaining dithienylmethane cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Ion Formula | Description of Loss |

| 196 | [C₉H₈OS₂]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₉H₇S₂]⁺ | Loss of hydroxyl radical (•OH) |

| 178 | [C₉H₆S₂]⁺• | Loss of water (H₂O) |

| 113 | [C₅H₅OS]⁺ | Alpha-cleavage, formation of (thiophen-3-yl)hydroxymethyl cation |

| 83 | [C₄H₃S]⁺ | Thiophen-3-yl cation |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) offers an unambiguous determination of a molecule's solid-state structure. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a published crystal structure for this compound was not found, analysis of a related thiophene compound, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, illustrates the type of data obtained. researchgate.net The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P2(1) and provided precise unit cell parameters. researchgate.net Such an analysis for this compound would reveal the exact conformation of the molecule, including the dihedral angles between the two thiophene rings and the geometry around the central carbinol group, as well as how the molecules pack in the crystal lattice through intermolecular forces like hydrogen bonding.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Related Thiophene Compound Data for (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, representative of typical SCXRD results. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236(6) |

| b (Å) | 12.8026(13) |

| c (Å) | 7.2117(7) |

| β (°) | 92.971(5) |

| Z (molecules/unit cell) | 2 |

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline samples. rsc.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material.

PXRD is essential for:

Phase Identification: Confirming that the synthesized material is the desired crystalline phase and not an amorphous solid or an unintended polymorph.

Purity Analysis: Detecting the presence of crystalline impurities. nih.gov

Structural Refinement: While less precise than SCXRD, the Rietveld refinement method can be used to refine the crystal structure against PXRD data, especially when single crystals are unavailable. nih.gov

For this compound, a PXRD measurement would involve irradiating a powdered sample and recording the diffraction intensity as a function of the diffraction angle (2θ). The resulting pattern of peaks could be compared to a pattern calculated from single-crystal data (if available) to confirm the bulk sample's identity and purity. researchgate.net

Electrochemical Characterization Methods

Electrochemical methods are employed to investigate the redox properties of molecules, providing insight into their ability to donate or accept electrons.

Cyclic voltammetry (CV) is the most widely used electrochemical technique for studying the redox behavior of chemical species. In a CV experiment, the potential applied to a working electrode is scanned linearly in a cyclic manner (e.g., from a negative to a positive potential and back), and the resulting current is measured.

For this compound, CV can be used to determine the oxidation potential of the electron-rich thiophene rings. Studies on related thiophene oligomers show that they undergo oxidation at positive potentials. mdpi.com For example, 2,2′:5′,2″-terthiophene exhibits an anodic peak at approximately +1.13 V in acetonitrile (B52724), corresponding to the removal of an electron to form a radical cation. mdpi.com This initial oxidation is often irreversible, as the radical cations are highly reactive and can couple to form longer oligomers or polymers, a process known as electropolymerization. researchgate.net This is often observed as an increase in the peak current over successive CV scans as a conductive polymer film deposits on the electrode. mdpi.com

The oxidation of the primary alcohol group in this compound could also be investigated, although this typically requires higher potentials or specific electrocatalytic conditions. electrochemsci.org The CV of this compound would therefore provide critical information on its electronic properties and susceptibility to oxidative polymerization.

Table 4: Anodic Peak Potentials for Representative Thiophene Compounds from Cyclic Voltammetry

| Compound | Solvent/Electrolyte | Anodic Peak Potential (V vs. ref) | Characteristics |

| 2,2′:5′,2″-terthiophene | CH₃CN | +1.13 | Leads to polymer film formation |

| 5-Bromo-2,2′:5′,2″-terthiophene | CH₂Cl₂ | +1.21 | Forms dimer species |

| 5-Ethynyl-2,2′:5′,2″-terthiophene | CH₂Cl₂ | +1.15 | Single anodic process |

| Thiophen-3-yl-acetic acid methyl ester | CH₂Cl₂ / NBu₄BF₄ | > +1.5 | Leads to electropolymerization |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the resistive and capacitive properties of electrochemical systems. By applying a small AC potential and measuring the resulting current, a Nyquist plot can be generated, which provides insight into processes like charge transfer resistance at the electrode-material interface. For conductive polymers derived from thiophene monomers, EIS is crucial for understanding ion diffusion and the efficiency of charge injection and transport. However, no specific EIS studies detailing the charge transfer kinetics of this compound have been found in the surveyed literature.

Spectroelectrochemical Methods

Spectroelectrochemistry combines spectroscopic measurements (typically UV-Vis-NIR) with electrochemical control. This method allows for the in-situ observation of changes in the electronic structure of a material as its oxidation state is varied. For polymers of thiophene derivatives, this technique is invaluable for identifying the formation of polarons and bipolarons, which are the charge carriers responsible for conductivity, and for determining the material's band gap. There is currently no available spectroelectrochemical data specifically for this compound.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis is critical for determining the thermal stability and decomposition profile of a material. For polymers, TGA indicates the temperature at which the material begins to degrade, which is a key parameter for processing and determining its operational lifetime. A literature search did not yield any TGA data for this compound, which would quantify its thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated or cooled. This allows for the identification of phase transitions such as melting point (Tm) and glass transition temperature (Tg). These thermal transitions are fundamental to understanding the physical state and processing characteristics of a material. For thiophene-based polymers, DSC can reveal information about crystallinity and morphology. No specific DSC thermograms or data detailing the phase transitions of this compound are available in the scientific literature.

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also allows for the elemental analysis of the surface. For electropolymerized films of thiophene derivatives, SEM is essential for visualizing the morphology, porosity, and uniformity of the polymer coating. EDX confirms the elemental composition, ensuring the presence of sulfur from the thiophene rings and identifying any dopants or impurities. Specific SEM images and EDX spectra for surfaces or films composed solely of this compound are not documented.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image, measure, and manipulate matter at the nanoscale. It provides three-dimensional topographical information of a material's surface with exceptional clarity. In the context of thiophene-based materials, which are often studied for their applications in organic electronics and functional coatings, AFM is indispensable for characterizing the morphology of thin films.

The working principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, across a sample surface. As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and capillary forces cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a position-sensitive photodiode measures this deflection, which is then used to generate a detailed 3D topographical map of the surface.

Research Findings: While specific AFM studies on this compound are not extensively documented in the literature, the application of AFM to analogous thiophene-based organic materials provides a clear indication of its utility. For instance, in studies of thin films made from thiophene-based polymers and covalent organic frameworks (COFs), AFM has been used to visualize surface structure, determine domain size, and measure surface roughness. researchgate.netuni-muenchen.de Conductive AFM (c-AFM), a specialized mode, can simultaneously map the topography and the electrical conductivity of a sample, revealing how molecular orientation and film morphology influence charge transport properties. uni-muenchen.de

Below is a representative data table illustrating the type of information that can be obtained from AFM analysis of thiophene-based material films.

| Thiophene-Based Material System | AFM Mode | Key Finding | Measured Parameter | Value |

|---|---|---|---|---|

| Oriented BTT TTA COF Film | Conductive AFM | Directional charge transport | In-plane Conductivity | 10-4 S m-1 |

| P3HT Polymer Film | Tapping Mode | Surface morphology characterization | Surface Roughness (Rq) | ~0.5 - 2.0 nm |

| DCV5T-Me2 on Au(111) | Scanning Tunneling Microscopy/AFM | Molecular self-assembly | Layer Height | ~0.35 nm |

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. researchgate.netnih.gov It is a critical tool for characterizing nanoparticles that might be synthesized from or functionalized with this compound derivatives, which have potential applications in bioimaging and drug delivery. nih.gov

DLS operates by illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations arise from the Brownian motion of the particles, wherein smaller particles move more rapidly than larger ones. The rate of these intensity fluctuations is mathematically related to the particle's diffusion coefficient, which can then be used to calculate the hydrodynamic diameter (or size) of the particles via the Stokes-Einstein equation. nih.gov

In addition to the average particle size (Z-average), DLS provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, whereas values above 0.3 suggest a broad size distribution. researchgate.net Furthermore, by incorporating an electric field, the technique can be adapted to measure the zeta potential, which provides information about the surface charge and colloidal stability of the nanoparticles. nih.govrsc.org

Research Findings: Studies involving thiophene-based polymers engineered into nanoparticles for biological applications have heavily relied on DLS for their characterization. rsc.org For instance, nanoparticles prepared from thiophene-based polymers functionalized with N-hydroxysuccinimide (NHS) were analyzed using DLS to confirm their size and stability in aqueous suspension. The results are crucial for ensuring the nanoparticles are within the appropriate size range for cellular uptake and have sufficient colloidal stability (indicated by a highly negative or positive zeta potential) to prevent aggregation. rsc.org

The following interactive table presents typical data obtained from the DLS characterization of two different batches of thiophene-based polymer nanoparticles (NPs-NHS).

| Nanoparticle Sample | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| NPs-NHS (Batch 1) | 343 | 0.16 | -33.06 |

| NPs-NHS (Batch 2) | 317 | 0.16 | -41.10 |

Theoretical and Computational Investigations of Di Thiophen 3 Yl Methanol

Spectroscopic Property Simulations

Computational methods are widely used to predict and interpret various types of spectra, providing a direct link between the molecule's structure and its experimental characterization.

The electronic absorption spectrum of a molecule, measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of excited states, which correspond to the absorption of light. acs.org

A TD-DFT calculation on the optimized geometry of di(thiophen-3-yl)methanol would yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com Such calculations typically use the same functional and basis set as the geometry optimization. mdpi.com To improve accuracy, especially for molecules in solution, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). rsc.orgmdpi.com

Table 3: Representative Data from a TD-DFT UV-Vis Simulation (Note: This table is illustrative and does not represent published values for this compound.)

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 265 | 4.68 | 0.45 | HOMO → LUMO |

| S0 → S2 | 240 | 5.17 | 0.12 | HOMO-1 → LUMO |

The simulation of infrared (IR) and Raman spectra is achieved by performing a vibrational frequency calculation on the optimized molecular structure. uni-siegen.de This analysis computes the normal modes of vibration, which are the fundamental ways the atoms in a molecule can move collectively. nih.gov Each mode has a characteristic frequency, which corresponds to a peak in the vibrational spectrum.

DFT calculations are highly effective for predicting vibrational frequencies. mdpi.com However, due to the harmonic approximation used in the calculations and other systematic errors, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. researchgate.net A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific types of molecular motion, such as C-H stretching, O-H bending, or thiophene (B33073) ring deformations. mdpi.com

Table 4: Representative Data from a Computational Vibrational Analysis (Note: This table is illustrative and does not represent published values for this compound.)

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |

|---|---|---|---|

| 3550 | High | Low | O-H stretch |

| 3105 | Medium | High | Thiophene C-H stretch |

| 1450 | Medium | Medium | Thiophene C=C stretch |

| 1050 | High | Low | C-O stretch |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules at an atomic level. nih.gov For this compound, MD simulations can provide critical insights into its conformational landscape and the non-covalent interactions that govern its behavior in various environments. While specific MD studies focusing exclusively on this compound are not extensively documented, the principles and methodologies are well-established from studies on related molecules like polythiophenes and methanol-water systems. researchgate.netrsc.orgarxiv.org

Conformational Analysis: The flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the central carbinol carbon to the two thiophen-3-yl rings. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net The process involves placing the molecule in a simulation box, often with a solvent like water or methanol (B129727), and solving Newton's equations of motion for every atom over a specific time period. arxiv.org Analysis of the simulation trajectory reveals the distribution of dihedral angles, bond angles, and distances, providing a comprehensive picture of the molecule's preferred shapes. Hybrid simulation methods, which combine MD with techniques like normal mode analysis (NMA), can efficiently sample large and cooperative conformational changes. nih.gov

Intermolecular Interactions: MD simulations are particularly adept at characterizing the complex network of intermolecular interactions, such as hydrogen bonds, between this compound and surrounding solvent molecules. unica.it The hydroxyl group of the methanol core is capable of acting as both a hydrogen bond donor and acceptor. Simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. rsc.org By analyzing radial distribution functions (RDFs) from the simulation data, one can determine the probability of finding a solvent atom at a certain distance from an atom on the this compound molecule. unica.it This is crucial for understanding solvation shells and how the molecule interacts with its local environment. The choice of force field, which defines the potential energy of the system, is critical for the accuracy of these predictions, with various models available for both water and organic molecules like methanol. arxiv.org

Table 1: Key Aspects of MD Simulations for this compound Analysis

| Parameter Studied | MD Simulation Output | Significance |

| Conformational Flexibility | Dihedral angle distributions, Ramachandran-like plots | Identifies the most stable 3D structures and conformational transition pathways. researchgate.net |

| Solvation Structure | Radial Distribution Functions (RDFs) | Characterizes the arrangement of solvent molecules around the solute. unica.it |

| Hydrogen Bonding | H-bond lifetimes, number, and geometry | Quantifies the specific interactions governing solubility and intermolecular association. rsc.org |

| Dynamic Properties | Self-diffusion coefficients | Provides insight into the molecule's mobility within a medium. arxiv.org |

Mechanistic Studies and Reaction Pathway Modeling

Understanding the formation of this compound requires an investigation of its synthetic routes and the underlying reaction mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in modeling these reaction pathways, elucidating transition states, and calculating energy profiles to predict the most favorable routes.

Synthetic Pathways: One established synthesis for this compound involves the reaction of 3-bromothiophene (B43185) with n-butyllithium to form an organolithium intermediate, which then reacts with an electrophile like ethyl formate (B1220265). researchgate.net Another common approach is the Grignard reaction, where a thienylmagnesium halide reacts with an appropriate aldehyde or ketone. Computational modeling can be applied to each step of these syntheses. For instance, DFT calculations can model the lithium-halogen exchange and the subsequent nucleophilic attack on the carbonyl carbon of the ethyl formate.

Reaction Pathway Modeling: Mechanistic studies for related thiophene reactions provide a blueprint for modeling the formation of this compound. researchgate.net For a given reaction, computational chemists can map the entire potential energy surface, identifying all reactants, intermediates, transition states (TS), and products. researchgate.net For example, in the acid-catalyzed reaction of a 3-amidothiophene with carbonyl compounds, DFT calculations revealed that dehydration steps are crucial for shifting the reaction equilibrium towards the products. researchgate.net The calculated Gibbs free energy diagrams can show whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and can identify the rate-determining step by locating the highest energy barrier. researchgate.net

Studies on the photocyclization of styrylthiophenes to thiahelicenes have shown how theory and experiment can combine to understand complex reaction pathways. acs.org Theoretical calculations can predict which of several possible isomeric products is mechanistically sound, guiding synthetic efforts. acs.org Similarly, mechanistic proposals for Fischer indole-type reactions involving thiophene intermediates have been supported by computational analysis of the decarboxylation and cyclization steps. diva-portal.org These approaches could be used to investigate potential side reactions or alternative synthetic routes for this compound.

Table 2: Common Reaction Mechanisms Modeled in Thiophene Chemistry

| Reaction Type | Description | Computational Insight | Relevant Studies |

| Nucleophilic Addition | Attack of an organothienyl nucleophile on a carbonyl compound. | Modeling of transition state geometries and activation energies for the C-C bond formation. | researchgate.netresearchgate.net |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a thienylboronic acid with a halide. | Elucidation of the catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. | acs.orgdiva-portal.org |

| Electrophilic Substitution | Attack of an electrophile on the electron-rich thiophene ring. | Calculation of intermediate (e.g., sigma-complex) stability and reaction energy profiles. | researchgate.net |

| Photocyclization | Light-induced cyclization of thiophene derivatives. | Simulation of excited states and prediction of pericyclic transition states to determine product regioselectivity. | acs.org |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. ipb.ptresearchgate.net For this compound, QSPR models could be developed to predict various properties such as solubility, boiling point, or inhibition efficiency without the need for experimental measurement.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is collected; for instance, a series of thiophene derivatives with measured corrosion inhibition efficiencies. researchgate.net Next, for each molecule, a large number of numerical descriptors are calculated. These can range from simple 0D descriptors (e.g., molecular weight) to 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., from molecular geometry). nih.gov A statistical method, such as Multivariate Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that links a subset of these descriptors to the property of interest. ipb.ptnih.gov

While no specific QSPR models for this compound were found, numerous studies on related thiophene derivatives demonstrate the utility of this approach.

Biological Activity: QSAR models have been successfully built to predict the inhibitory activity of thiophene derivatives against targets like Polo-Like Kinase 1 (PLK1), a protein involved in cancer. nih.govinnovareacademics.in These models used 3D descriptors and identified key chemical features that distinguish between high and low activity. nih.gov

Antioxidant Activity: A QSAR model was developed for di(hetero)arylamine derivatives of benzo[b]thiophenes to predict their radical scavenging activity. ipb.pt The model selected descriptors that related the presence of electronegative and polarizable atoms at specific distances to the antioxidant activity. ipb.pt

Corrosion Inhibition: QSPR has been used to establish a model for the corrosion inhibition potency of thiophene derivatives, helping to predict the effectiveness of new compounds. researchgate.netelectrochemsci.org

To create a QSPR model for a property of this compound, one would need to synthesize and test a series of related dithienyl carbinols, calculate their molecular descriptors, and apply statistical modeling to derive a predictive equation.

Table 3: Example of a QSAR Study on Thiophene Derivatives (PLK1 Inhibitors)

| Model Type | Statistical Method | Key Descriptors | Model Performance (Example) | Application |

| 3D-QSAR | CoMFA / CoMSIA | Steric and electrostatic fields | q² = 0.845, r² = 0.978 (CoMFA) | Predicts inhibitory potency and guides design of new inhibitors. innovareacademics.in |

| Multivariate | MLR | 0D and 3D descriptors | Statistically significant internal and external validation coefficients (Q², R²test) | Reliably predicts the activity of external, diverse structures. nih.gov |

Thermodynamic and Kinetic Computations

Computational chemistry provides indispensable tools for quantifying the thermodynamic and kinetic parameters that govern chemical reactions and molecular properties. unizar.es For this compound, these computations can predict reaction feasibility, rates, and equilibrium positions, offering a molecular-level understanding that complements experimental work.

Kinetic Computations: Kinetics is the study of reaction rates, which are governed by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This is the energy barrier that must be overcome for reactants to transform into products. Computational methods are used to locate the geometry of the transition state (TS)—the highest point on the reaction pathway. The energy difference between the TS and the reactants gives the activation energy. researchgate.net A lower activation energy implies a faster reaction. Kinetic studies on the reactivity of 3,5-dicyanothiophene with amines correlated experimentally measured rate constants with computationally derived electrophilicity parameters. acs.org Such computations can predict how substituents on the thiophene rings of this compound would affect its reactivity by altering the activation barriers of its reactions.

Table 4: Computationally Derived Parameters and Their Significance

| Parameter | Computational Method | Significance | Relevant Studies |

| Reaction Energy (ΔEr) | DFT | Determines if a reaction is exothermic or endothermic. | researchgate.net |

| Gibbs Free Energy (ΔG) | DFT + Frequency Analysis | Predicts the spontaneity of a reaction at a given temperature. | researchgate.net |

| Activation Energy (Ea, ΔG‡) | DFT Transition State Search | Determines the rate of a chemical reaction. | researchgate.netacs.org |

| Partition Coefficient (log P) | Abraham Solvation Model, Thermodynamic Cycles | Quantifies the distribution of a compound between phases, crucial for extraction or bioavailability studies. | mdpi.comresearchgate.net |

| Electrophilicity Index (ω) | DFT | Provides a quantitative measure of a molecule's ability to accept electrons, predicting reactivity. | acs.org |

Applications of Di Thiophen 3 Yl Methanol and Its Derivatives in Materials Science and Organic Electronics

Role as Monomers in Conjugated Polymer Synthesis

Di(thiophen-3-yl)methanol and its derivatives serve as crucial monomers in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons, leading to semiconducting behavior. The specific properties of the resulting polymers can be finely tuned by the choice of monomers and the polymerization method.

Electrochemical polymerization is a common technique used to synthesize these polymers. acs.orgresearchgate.net In this process, the monomers are oxidized at an electrode surface, leading to the formation of polymer films. The properties of the resulting polymer can be controlled by adjusting parameters such as the applied potential, solvent, and supporting electrolyte. acs.orgnih.gov For instance, star-shaped monomers based on thiophen-3-ylmethanol have been used to create crosslinked polymer networks with high thermal stability. researchgate.net

Chemical polymerization methods, such as oxidative coupling using reagents like iron(III) chloride, are also widely employed. tandfonline.comnih.gov These methods are often suitable for large-scale production of polythiophenes. mdpi.com Another powerful technique is metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, which allow for the precise synthesis of well-defined polymer architectures. mdpi.comcmu.edu

Polythiophenes, polymers derived from thiophene-based monomers, are a significant class of conjugated polymers known for their excellent environmental and thermal stability. cmu.edu The introduction of functional groups onto the thiophene (B33073) ring, such as in this compound, can enhance the solubility and processability of the resulting polymers, which is a crucial factor for their application in electronic devices. tandfonline.comrsc.org

The arrangement of the monomer units within the polymer chain, known as regioregularity, has a profound impact on the material's properties. Regioregular polythiophenes, where the side chains are all aligned in the same direction, tend to exhibit higher charge carrier mobility due to more ordered packing in the solid state. researchgate.net This ordered structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport. mdpi.com

The electronic properties of polythiophenes can be further modified by introducing different substituents. For example, the incorporation of electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), affecting the polymer's band gap and its behavior in electronic devices. rsc.org

Copolymerization, the process of combining two or more different monomers, is a powerful strategy for creating materials with tailored electronic and optical properties. mdpi.combeilstein-journals.org By alternating electron-donating and electron-accepting units along the polymer backbone, a donor-acceptor (D-A) copolymer is formed. acs.org This architecture allows for fine-tuning of the polymer's band gap, energy levels, and charge transport characteristics. mdpi.com

For instance, this compound derivatives can act as the donor component in a D-A copolymer. When copolymerized with an electron-accepting monomer, the resulting material can exhibit properties that are advantageous for specific applications. The choice of the acceptor unit plays a critical role in determining the final properties of the copolymer. mdpi.commdpi.com

Electrochemical copolymerization is a versatile method for synthesizing these materials, allowing for the creation of random or block copolymers depending on the reaction conditions. acs.orgresearchgate.net Spectroelectrochemical studies can be used to characterize the electronic transitions and switching behavior of these copolymers, providing valuable insights into their performance in electrochromic devices. researchgate.net

Table 1: Research Findings on this compound in Conjugated Polymer Synthesis

| Polymer Type | Monomer/Derivative | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Polythiophene | Thiophen-3-ylmethanol | Electrochemical Polymerization | Forms an adsorbed layer of poly(thiophene-3-methanol) on platinum at potentials lower than the monomer's oxidation peak. | researchgate.net |

| Copolymer | 3-methoxythiophene and 3-thiophenemethanol | Electrochemical Polymerization | The copolymer (PMOT-co-TM) showed an irreversible electrochemical profile. | researchgate.net |

| Copolymer | Star-shaped thiophen-3-ylmethanol derivative | Electrochemical Copolymerization | Synthesized star-shaped monomers for copolymers with tunable optoelectronic properties. | researchgate.net |

| Polythiophene | 3-(cyclohexylidenemethyl)-thiophene | Oxidative Polymerization (FeCl3) | Produced soluble polythiophenes with substituents influencing electronic properties. | tandfonline.com |

Application in Organic Electronic Devices

The unique electronic and optical properties of polymers and copolymers derived from this compound make them suitable for a variety of organic electronic devices. These materials can be processed from solution, enabling the fabrication of large-area and flexible devices at a low cost. mdpi.com

In Organic Light-Emitting Diodes (OLEDs), materials based on this compound derivatives can function as host materials in the emissive layer. acs.org The role of the host is to facilitate charge transport and energy transfer to a guest emitter molecule, which then releases the energy as light. The high triplet energy of some thiophene-based materials makes them suitable for hosting phosphorescent emitters, which can lead to high device efficiencies. rsc.org

The performance of an OLED is highly dependent on the energy level alignment of the different layers. Thiophene-containing polymers can be designed to have HOMO levels that align well with the work function of the anode (often indium tin oxide or ITO), facilitating efficient hole injection. rsc.org Furthermore, the bipolar nature of some donor-acceptor copolymers, meaning they can transport both holes and electrons, can lead to a more balanced charge distribution within the emissive layer and improved device performance. rsc.org

Solution-processable OLEDs can be fabricated using techniques like spin-coating. acs.org The solubility of polymers derived from this compound is a key advantage in this context.

In the field of organic photovoltaics (OPVs), polymers derived from this compound and its analogs are primarily used as electron donor materials in the active layer of a bulk heterojunction (BHJ) solar cell. mdpi.comkoreascience.kr In a BHJ device, the donor polymer is blended with an electron acceptor material, typically a fullerene derivative or a non-fullerene acceptor, to form an interpenetrating network. mdpi.comkoreascience.kr

The design of the donor polymer is crucial for optimizing OPV performance. A low bandgap is desirable to maximize light absorption from the solar spectrum. acs.org The HOMO and LUMO energy levels of the polymer must be appropriately aligned with those of the acceptor to ensure efficient charge transfer. mdpi.com Furthermore, the morphology of the blend, including the domain sizes and the degree of phase separation, significantly impacts device performance. ossila.com

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. In an OFET, a semiconductor layer is used to control the flow of current between two electrodes (the source and the drain) by applying a voltage to a third electrode (the gate). Polymers based on this compound can be used as the active semiconductor in the channel of an OFET. beilstein-journals.org

The performance of an OFET is characterized by its charge carrier mobility, which is a measure of how quickly charges can move through the semiconductor. High mobility is essential for fast-switching transistors. As mentioned earlier, the regioregularity and solid-state packing of polythiophenes are critical for achieving high mobility. researchgate.net

Donor-acceptor copolymers have also shown great promise in OFET applications. mdpi.com The ability to tune the electronic properties through copolymerization allows for the development of materials with optimized charge transport characteristics. Thiophene-based materials have been employed in both p-type (hole-transporting) and, less commonly, n-type (electron-transporting) OFETs. ossila.com

Table 2: Performance of this compound Derivatives in Organic Electronic Devices

| Device Type | Material/Derivative | Role | Key Performance Metric | Reference |

|---|---|---|---|---|

| OLED | Me-TBBI (triphenylamine-benzimidazole derivative) | Host Material | Luminance: 16400 cd m⁻², Efficiency: 27.4 cd A⁻¹ | acs.org |

| OLED | DBIPTPA (triphenylamine-imidazole derivative) | Emitting Dopant | EQE: 2.5%, CIE: (0.16, 0.06) | rsc.org |

| OPV | PDINI-OBTC8 | Donor | PCE: 1.68% | koreascience.kr |

| OPV | PDTP-DTQx | Donor | PCE: up to 3.23% | acs.org |

| OFET | Regioregular polythiophenes (PQTs) | Channel Layer | Mobility: up to 0.14 cm² V⁻¹ s⁻¹ | researchgate.net |

| OFET | DPP-DTT | p-type polymer | Mobility: 1-3 cm² V⁻¹ s⁻¹ | ossila.com |

Functional Materials for Sensing and Optoelectronics

Derivatives of this compound are instrumental in the development of materials for sensors and optoelectronic devices. The inherent electroactive and photoactive nature of the thiophene rings, combined with the synthetic versatility of the methanol (B129727) group, allows for the fine-tuning of material properties for specific applications.

Chemical and Biosensors

Thiophene-based polymers are well-regarded for their use in chemical and biological sensing applications. mdpi.comtaylorfrancis.commdpi.com The principle often relies on changes in the polymer's optical or electrical properties upon interaction with an analyte. Derivatives of this compound can be functionalized to create polymers with high selectivity and sensitivity.

For instance, a cationic water-soluble polythiophene derivative, poly[N,N,N-trimethyl-3-(thiophen-3-yl)propenaminium chloride], has been developed as a colorimetric and fluorescent probe. This polymer exhibits a distinct color change from yellow to pink-red in the presence of adenosine (B11128) triphosphate (ATP), allowing for its detection by the naked eye. wikipedia.org This sensor demonstrates high selectivity for ATP over other similar charged analytes and boasts a detection limit in the 10⁻⁸ M range through fluorometry in an aqueous solution. wikipedia.orgsci-hub.se